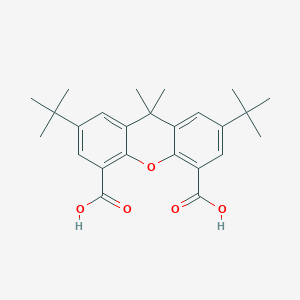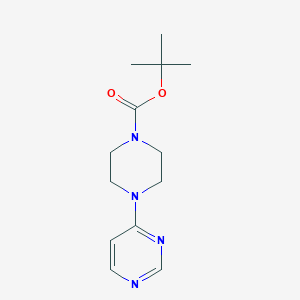
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
Overview
Description
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid is a carboxylic acid building block.
Mechanism of Action
Target of Action
It is known to be a carboxylic acid building block , which suggests that it may interact with various biological molecules in the body.
Mode of Action
It is known to be used in the synthesis of other compounds , indicating that it may undergo various chemical reactions to interact with its targets.
Result of Action
It is known to be used in the synthesis of other compounds , suggesting that its effects may be dependent on the specific compounds it helps to form.
Properties
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNHUACDSJJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391148 | |
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130525-39-2 | |
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid interact with other molecules?
A1: 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid acts as a host molecule capable of recognizing and binding to specific guest molecules. This recognition is driven by a combination of intermolecular forces like hydrogen bonding (O-H…O, O-H…N, and C-H…O), allowing for the formation of well-defined supramolecular assemblies. For instance, it can adopt a planar conformation through intramolecular O-H…O hydrogen bonding, facilitating coplanar recognition of guest molecules like 1,2-trans-bis(2-pyridyl)ethylene []. This interaction highlights its potential in designing molecular recognition systems and constructing supramolecular architectures.
Q2: Can 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid be used as a building block for larger structures?
A2: Yes, 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (H2L) can act as a bridging ligand for the formation of dirhodium(II) carboxylate complexes []. When reacted with Rh2(OAc)4, it forms various macrocyclic dimers where two Rh24+ units are held together by the dicarboxylate ligands. The 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid units arrange themselves in a trans fashion across the Rh24+ centers, resulting in vertically stacked Rh24+ units within the macrocycle []. This demonstrates its potential as a building block for the synthesis of larger, potentially porous metal-organic frameworks with interesting properties for catalysis or gas storage.
Q3: What analytical techniques are commonly employed to study 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes?
A3: Single-crystal X-ray diffraction is a powerful technique used to determine the crystal and molecular structure of 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes [, ]. This method allows researchers to visualize the three-dimensional arrangement of atoms within the molecule and understand the nature of intermolecular interactions, providing valuable insights into their molecular recognition capabilities and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)




![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)








